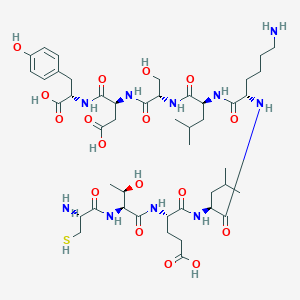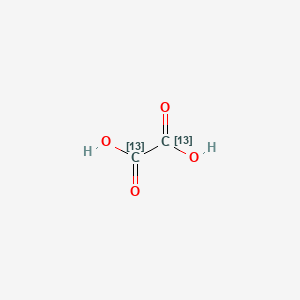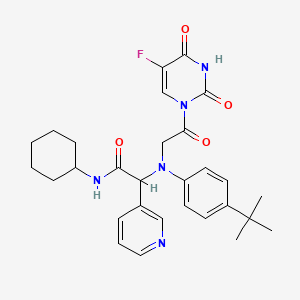
Fgfr3-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgfr3-IN-6 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is associated with various cancers, including bladder cancer and multiple myeloma. This compound is designed to inhibit the activity of FGFR3, thereby blocking the downstream signaling pathways that promote tumor growth and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Fgfr3-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Fgfr3-IN-6 has a wide range of scientific research applications, including:
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling, proliferation, and differentiation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with FGFR3 alterations, such as bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying FGFR3 inhibitors.
Mecanismo De Acción
Fgfr3-IN-6 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, such as phospholipase C gamma, phosphoinositide 3-kinase, and mitogen-activated protein kinase. As a result, the signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to reduced tumor growth and increased apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma with FGFR2 or FGFR3 alterations.
Infigratinib: An FGFR1-3 inhibitor used for the treatment of cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions
Uniqueness
Fgfr3-IN-6 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors. This selectivity reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown efficacy in preclinical models of cancers with FGFR3 alterations, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C25H23FN8O2 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoropyridin-2-yl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |
Clave InChI |
XZZQSWJLUVPNCO-XMMPIXPASA-N |
SMILES isomérico |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |
SMILES canónico |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)




![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)


![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)



